[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride
Description
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[222]octanyl]methanamine;hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclo[222]octane structure
Properties
IUPAC Name |
[(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N.ClH/c11-10(12,13)9-7-3-1-6(2-4-7)8(9)5-14;/h6-9H,1-5,14H2;1H/t6?,7?,8-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLDDFTUBOJQEB-DPRHYWCPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.2]octane framework. One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a range of trifluoromethylated compounds.
Scientific Research Applications
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in developing new chemical entities.
Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a pharmaceutical agent.
Medicine: The compound’s properties are explored for developing new drugs, particularly those targeting specific molecular pathways.
Industry: In the agrochemical and materials science sectors, the compound is investigated for its potential use in creating new materials with desirable properties.
Mechanism of Action
The mechanism of action of [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
[(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it particularly valuable in pharmaceutical and industrial applications.
Biological Activity
The compound [(2S,3S)-3-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride, also known as a trifluoromethyl-substituted bicyclic amine, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
- Chemical Formula : C10H13F3N·HCl
- Molecular Weight : 222.20 g/mol
- CAS Number : 1909287-46-2
The trifluoromethyl group (–CF₃) is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.
Research indicates that compounds containing the trifluoromethyl group exhibit enhanced interactions with biological targets due to their electron-withdrawing nature. This property can influence enzyme inhibition and receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition : The presence of the trifluoromethyl group has been shown to increase the potency of enzyme inhibitors by optimizing hydrogen bonding interactions with target proteins .
- Neurotransmitter Modulation : Preliminary studies suggest that bicyclic amines can modulate neurotransmitter systems, potentially influencing conditions such as anxiety and depression .
Biological Activity Overview
The biological activity of this compound has been evaluated in various contexts:
- Antidepressant Activity : Similar compounds have shown promise as antidepressants through modulation of serotonin receptors, suggesting potential for this compound in treating mood disorders.
- Anticancer Properties : Some studies indicate that trifluoromethyl-containing compounds may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Case Study on Antidepressant Effects :
- Anticancer Activity Evaluation :
Data Tables
Q & A
Basic Research Questions
Q. What are the critical factors in optimizing the synthesis of [(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For bicyclo[2.2.2]octane derivatives, key steps include:
- Temperature : Maintain 50–70°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance yield .
- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to achieve the (2S,3S) stereochemistry, critical for biological activity .
- Hydrochloride Salt Formation : Introduce HCl gas in anhydrous ether to precipitate the hydrochloride salt, improving solubility and stability .
Q. How does the stereochemistry of [(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine influence its physicochemical properties?
- Methodological Answer : The (2S,3S) configuration determines:
- Solubility : The bicyclo[2.2.2]octane framework increases hydrophobicity, but the hydrochloride salt enhances aqueous solubility by ~20% compared to freebase forms .
- Stability : Stereochemical rigidity reduces susceptibility to racemization under acidic conditions, as shown in accelerated stability studies (pH 3–7, 40°C) .
- Crystallinity : Differential Scanning Calorimetry (DSC) reveals distinct melting points (e.g., 185–205°C for similar bicyclo compounds) .
Q. What analytical techniques are essential for confirming the purity and structure of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IC column (hexane:isopropanol, 90:10) to verify enantiomeric excess (>98% for (2S,3S)) .
- NMR Spectroscopy : ¹⁹F-NMR confirms trifluoromethyl group integrity (δ -62 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ expected m/z ~278.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Compare results under standardized protocols (e.g., ATP levels in kinase assays). For example, IC₅₀ values vary by ±15% between cell-free vs. cell-based assays .
- Purity : Re-test batches with ≥99% purity (via HPLC) to exclude confounding byproducts .
- Stereochemical Integrity : Re-evaluate activity using enantiomerically pure samples; (2R,3R) isomers show 10x lower receptor binding affinity in comparative studies .
Q. What strategies are effective for studying the interaction of this compound with G protein-coupled receptors (GPCRs)?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled analogs to measure Kd values (e.g., competition assays with SR140333, a bicyclo[2.2.2]octane-derived GPCR antagonist) .
- Molecular Dynamics (MD) Simulations : Model the bicyclo[2.2.2]octane core’s interaction with hydrophobic receptor pockets (e.g., NK1 receptor) .
- Mutagenesis Studies : Identify critical residues (e.g., Tyr272 in transmembrane helix 6) that influence binding using alanine-scanning .
Q. How does [(2S,3S)-3-(trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine hydrochloride compare to structurally similar compounds in modulating enzyme activity?
- Methodological Answer :
- Comparative Table :
| Compound | Structure | IC₅₀ (Enzyme X) | Selectivity (Enzyme X/Y) |
|---|---|---|---|
| Target | Bicyclo[2.2.2], (2S,3S) | 12 nM | 150:1 |
| Analog A | Bicyclo[2.2.1], (2R,3R) | 85 nM | 20:1 |
| Analog B | Trifluoromethyl replaced with CF₂H | 210 nM | 5:1 |
- Key Insights : The bicyclo[2.2.2] scaffold and trifluoromethyl group enhance both potency and selectivity due to steric and electronic effects .
Q. What experimental designs are recommended for assessing metabolic stability in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS (t½ >60 min indicates favorable stability) .
- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Metabolite Identification : Employ HR-MS/MS to detect hydroxylation at the bicyclo[2.2.2]octane ring (m/z +16) .
Data Contradiction Analysis
Q. Why might in vitro and in vivo efficacy data for this compound diverge?
- Methodological Answer :
- Pharmacokinetics : Poor oral bioavailability (<30%) due to high logP (~3.5) can reduce in vivo efficacy despite strong in vitro activity. Solutions include prodrug strategies (e.g., esterification) .
- Protein Binding : >95% plasma protein binding (measured via equilibrium dialysis) may limit free drug concentration .
- Metabolite Interference : Active metabolites (e.g., N-desmethyl derivatives) may contribute unaccounted effects in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
